

Case studies comparing SulfoxFluor in different synthetic routes

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Compound of Interest

Compound Name: **SulfoxFluor**

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SulfoxFluor in Synthetic Routes: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, is a pivotal transformation in this endeavor. This guide provides a comprehensive comparison of N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (**SulfoxFluor**) with other common deoxyfluorinating agents, presenting supporting experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal reagent for specific synthetic applications.

Deoxyfluorination: SulfoxFluor vs. Alternatives

SulfoxFluor has emerged as a highly efficient and selective reagent for the deoxyfluorination of a wide range of alcohols. Its performance is notably superior in several key aspects when compared to other widely used reagents such as 2-pyridinesulfonyl fluoride (PyFluor) and perfluorobutanesulfonyl fluoride (PBSF).

Key Advantages of SulfoxFluor:

- **Rapid Reaction Rates:** **SulfoxFluor** often achieves complete conversion in significantly shorter reaction times, even at room temperature.[\[1\]](#)[\[2\]](#)

- **High Yields and Selectivity:** It consistently provides high yields of the desired alkyl fluoride with minimal formation of elimination byproducts, a common issue with reagents like DAST and PBSF.[\[1\]](#)
- **Broad Substrate Scope:** **SulfoxFluor** is effective for the deoxyfluorination of primary, secondary, and even sterically hindered alcohols, tolerating a wide array of functional groups.[\[1\]](#)[\[3\]](#)
- **Fluorine Economy:** Compared to reagents like PBSF, **SulfoxFluor** is more economical in its use of fluorine atoms.[\[1\]](#)[\[2\]](#)
- **Mild Reaction Conditions:** The reactions are typically carried out under mild conditions, avoiding the need for harsh reagents or high temperatures.[\[1\]](#)

Quantitative Comparison of Deoxyfluorination Reagents

The following table summarizes the performance of **SulfoxFluor** in comparison to PyFluor and PBSF for the deoxyfluorination of a model secondary alcohol.

Reagent	Time (min)	Yield of Alkyl Fluoride (%)	Yield of Alkene (%)
SulfoxFluor	30	74	13
PyFluor	30	trace	0
PyFluor	12 h	63	0
PBSF	30	71	18

Reaction Conditions: Alcohol (1.0 equiv), Reagent (1.2 equiv), DBU (1.6 equiv), Toluene, room temperature. Data sourced from Chemistry--A European Journal, 2019, 25, 7259-7264.[\[1\]](#)

Deoxyazidation: A Unique Application of **SulfoxFluor**

Beyond deoxyfluorination, **SulfoxFluor** has proven to be an exceptional reagent for the deoxyazidation of alcohols using sodium azide (NaN_3). This transformation provides a direct

and mild route to valuable alkyl azides, which are key precursors in click chemistry and for the synthesis of amines.

Comparative Performance in Deoxyazidation

SulfoxFluor demonstrates superior performance in deoxyazidation when compared to other sulfonyl and sulfonimidoyl fluorides.

Reagent	Yield of Alkyl Azide (%)
SulfoxFluor	93
PBSF	82
SO ₂ F ₂	12

Reaction Conditions: 2,2,2-Trifluoroethanol (1.0 equiv), Reagent (2.2 equiv), NaN₃ (4.0 equiv), DBU (1.8 equiv), DMF, room temperature, 12 h. Data sourced from Nature Communications, 2022, 13, 2752.[4]

Experimental Protocols

General Protocol for Deoxyfluorination with SulfoxFluor

To a solution of the alcohol (0.2 mmol, 1.0 equiv) in toluene (2.0 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (48.7 mg, 0.32 mmol, 1.6 equiv) at room temperature under an argon atmosphere. **SulfoxFluor** (84.0 mg, 0.24 mmol, 1.2 equiv) is then added in one portion. The reaction mixture is stirred at room temperature for 10-30 minutes, while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

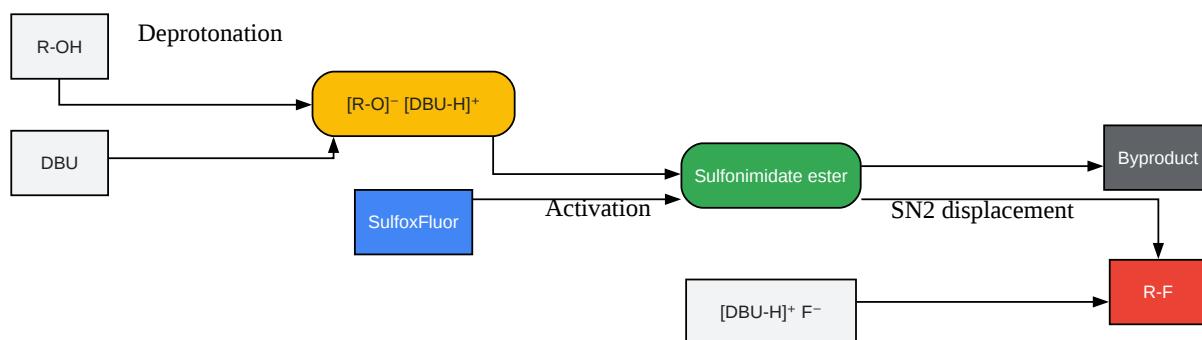
General Protocol for Deoxyazidation with SulfoxFluor

To a solution of the alcohol (0.2 mmol, 1.0 equiv) in DMF (1.0 mL) is added sodium azide (NaN₃) (52.0 mg, 0.8 mmol, 4.0 equiv) and DBU (54.8 mg, 0.36 mmol, 1.8 equiv) at room

temperature. **SulfoxFluor** (153.0 mg, 0.44 mmol, 2.2 equiv) is then added. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[4][5]

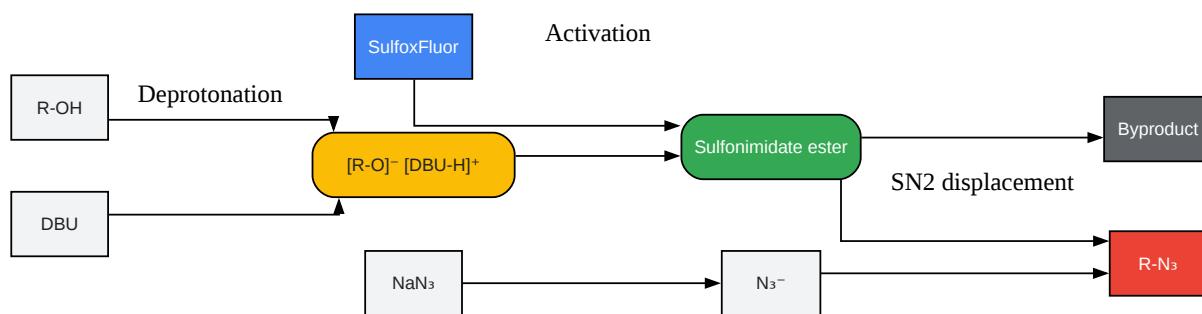
Mechanistic Pathways and Visualizations

The following diagrams illustrate the proposed reaction pathways for deoxyfluorination and deoxyazidation mediated by **SulfoxFluor**.



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Caption: Proposed mechanism for **SulfoxFluor**-mediated deoxyfluorination.



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Caption: Proposed mechanism for **SulfoxFluor**-mediated deoxyazidation.

Conclusion

SulfoxFluor stands out as a superior reagent for both deoxyfluorination and deoxyazidation reactions due to its high reactivity, selectivity, and operational simplicity. The mild reaction conditions and broad functional group tolerance make it an invaluable tool for late-stage functionalization in drug discovery and complex molecule synthesis. This guide provides the necessary data and protocols to enable researchers to effectively implement **SulfoxFluor** in their synthetic strategies.

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